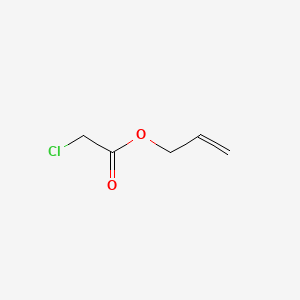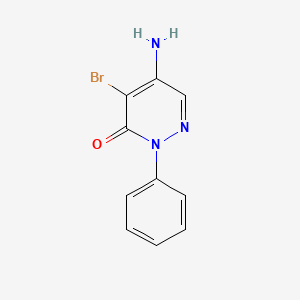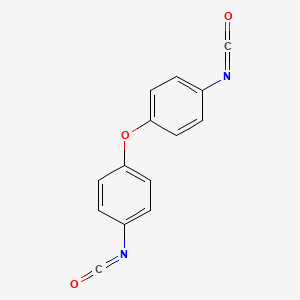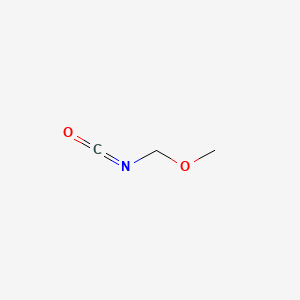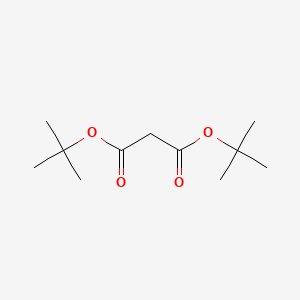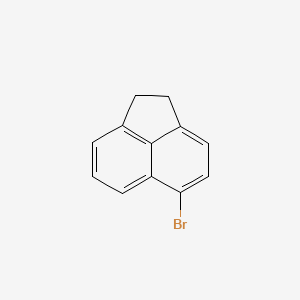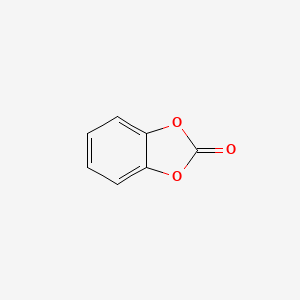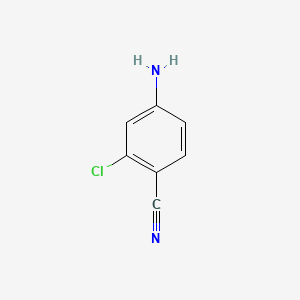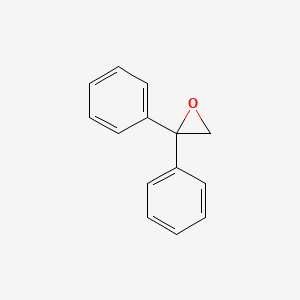
2,2-Diphenyloxirane
Overview
Description
2,2-Diphenyloxirane is an organic compound with the molecular formula C14H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of two phenyl groups attached to the oxirane ring, making it a diphenyl derivative. It is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
This compound is a type of oxirane, which are known to interact with various biological molecules due to their highly reactive nature .
Mode of Action
They can undergo ring-opening reactions, which can lead to various interactions with biological targets .
Biochemical Pathways
Given the reactivity of oxiranes, it is plausible that this compound could interfere with multiple pathways, depending on its specific targets .
Pharmacokinetics
It can be analyzed using reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .
Result of Action
Given the reactivity of oxiranes, it is plausible that this compound could have diverse effects, depending on its specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Diphenyloxirane. For instance, it is recommended to store this compound under inert gas at -18°C . This suggests that exposure to oxygen and higher temperatures could potentially affect its stability and reactivity .
Biochemical Analysis
Biochemical Properties
2,2-Diphenyloxirane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may further react with other biomolecules, such as nucleic acids and proteins. These interactions are crucial for understanding the compound’s potential effects on cellular processes and its role in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. Additionally, it can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and DNA. This can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained oxidative stress and prolonged changes in gene expression. These temporal effects are important for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause liver and kidney damage in animal models, indicating its potential for adverse effects at elevated concentrations. Additionally, threshold effects have been observed, where certain biological responses are only triggered above specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further participate in various biochemical reactions. The compound’s involvement in these pathways can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in certain cellular compartments. The distribution of this compound can influence its biological activity and its potential to interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localizations can affect the compound’s interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diphenyloxirane can be synthesized through several methods. One common method involves the reaction of benzophenone with a suitable epoxidizing agent. For instance, benzophenone can be treated with a peracid, such as m-chloroperbenzoic acid, to yield this compound. The reaction typically occurs under mild conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under specific temperature conditions.
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxiranes or other derivatives.
Scientific Research Applications
2,2-Diphenyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2,2-Diphenyloxirane can be compared with other similar compounds, such as:
1,1-Diphenyloxirane: Similar in structure but with different reactivity and applications.
trans-1,2-Diphenyloxirane: Another isomer with distinct chemical properties.
cis-1,2-Diphenyloxirane: An isomer with unique stereochemistry and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two phenyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2-diphenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLJMHVNHLTQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236886 | |
| Record name | 2,2-Diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882-59-7 | |
| Record name | 2,2-Diphenyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diphenyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diphenyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-Diphenyloxirane interact with titanocenes, and what are the implications of this interaction?
A: this compound binds to titanocene(III) complexes, leading to a ring-opening reaction. [] This interaction is initiated by the complexation of this compound with Cp2TiCl, which causes the dissociation of the chloride ligand. [] The resulting titanocene(III)-epoxide complex is short-lived, indicating an exothermic ring-opening reaction. [] Isotope labeling and spin-trapping experiments provide evidence for a transient titanocene(IV)-epoxide radical species, supporting the inner-sphere electron transfer mechanism for this regioselective ring-opening reaction. []
Q2: Can chiral compounds be used to catalyze the asymmetric cyclopropanation of (E)-chalcones using this compound as a starting material?
A: Yes, chiral tetrahydroselenophene derivatives, synthesized from (R)-3-(3-bromopropyl)-2,2-diphenyloxirane, can catalyze the asymmetric cyclopropanation of (E)-chalcones. [] This synthesis involves reacting (R)-3-(3-bromopropyl)-2,2-diphenyloxirane with sodium selenide. [] The resulting chiral tetrahydroselenophenes, when reacted with benzyl bromide, form selenonium ylide intermediates. [] These intermediates react with (E)-chalcones to produce cyclopropanes with high enantioselectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
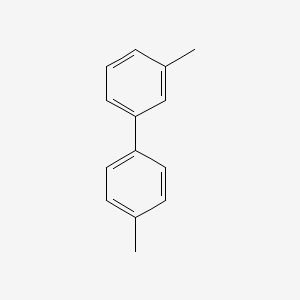
![2-[(pyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1265721.png)
